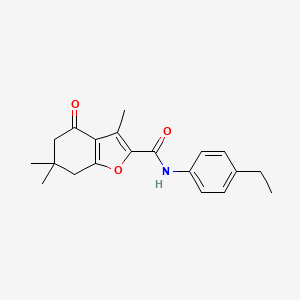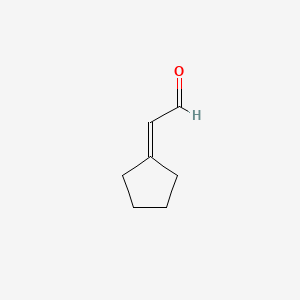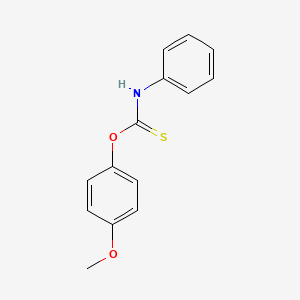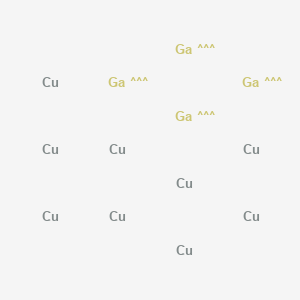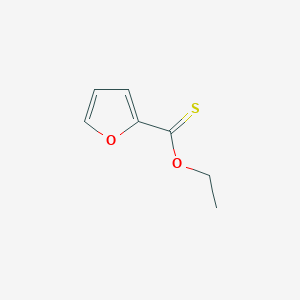
2-Furancarbothioic acid, O-ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furancarbothioic acid, O-ethyl ester is an organic compound with the molecular formula C7H8O2S It is a derivative of furan, a heterocyclic organic compound, and contains a thioester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Furancarbothioic acid, O-ethyl ester can be synthesized through the esterification of 2-furancarbothioic acid with ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of advanced catalytic systems and optimized reaction conditions can enhance the production rate and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Furancarbothioic acid, O-ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol or an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or thioester functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or alcohols.
Substitution: Corresponding substituted esters or thioesters.
Scientific Research Applications
2-Furancarbothioic acid, O-ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Furancarbothioic acid, O-ethyl ester involves its interaction with various molecular targets. The thioester group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to various biological effects. The exact pathways and targets depend on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
2-Furancarboxylic acid, ethyl ester: Similar structure but contains a carboxylic ester instead of a thioester.
2-Furancarbothioic acid, S-methyl ester: Contains a methyl group instead of an ethyl group.
2-Furancarboxylic acid, methyl ester: Similar structure with a methyl ester group.
Uniqueness
2-Furancarbothioic acid, O-ethyl ester is unique due to its thioester functional group, which imparts distinct chemical reactivity compared to its carboxylic ester counterparts. This uniqueness makes it valuable in specific synthetic and research applications where thioester chemistry is advantageous.
Properties
CAS No. |
13749-75-2 |
|---|---|
Molecular Formula |
C7H8O2S |
Molecular Weight |
156.20 g/mol |
IUPAC Name |
O-ethyl furan-2-carbothioate |
InChI |
InChI=1S/C7H8O2S/c1-2-8-7(10)6-4-3-5-9-6/h3-5H,2H2,1H3 |
InChI Key |
JNDFODSVSTYNHV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=S)C1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


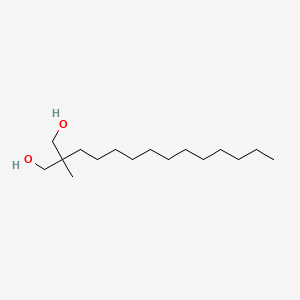
![O-[2-[bis[2-(prop-2-enylcarbamothioyloxy)ethyl]amino]ethyl] N-prop-2-enylcarbamothioate](/img/structure/B14721631.png)
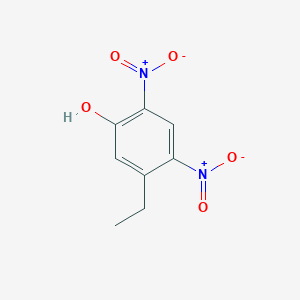
![5,5-Dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B14721648.png)
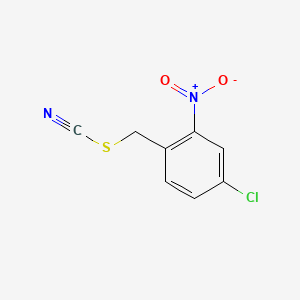
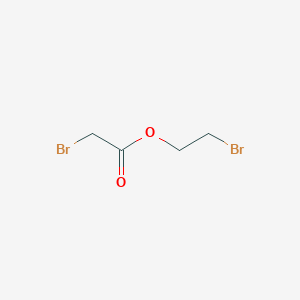
![Anthra[9,1,2-cde]benzo[13,14]pentapheno[3,4,5-klm]benzo[rst]pentaphene-13,26-dione](/img/structure/B14721667.png)
